molecular formula C11H20O2 B8770042 1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid

1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B8770042
M. Wt: 184.27 g/mol
InChI Key: VOVPSLMZFGVAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring an isopropyl group and a methyl group attached to the cyclohexane ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of functional group transformations.

    Isopropylation: Cyclohexane is subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group.

    Methylation: The resulting isopropylcyclohexane is then methylated using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: 4-Isopropyl-1-methylcyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of carboxylic acids in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylcyclohexanecarboxylic acid: Lacks the methyl group, resulting in different chemical properties.

    1-Methylcyclohexanecarboxylic acid: Lacks the isopropyl group, affecting its reactivity and applications.

    Cyclohexanecarboxylic acid: The simplest derivative, used as a reference compound.

Uniqueness

1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these groups with the carboxylic acid functionality makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-8(2)9-4-6-11(3,7-5-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

VOVPSLMZFGVAIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 10 g of 4-isopropyl-1-methyl cyclohexane carbaldehyde, 200 mL of tert-butanol and 100 mL of 2-methyl-2-butene. While stirring the contents of the flask, a solution prepared by dissolving 13 g of sodium chlorite and 11 g of sodium dihydrogenphosphate in 80 mL of water was added to the flask at 0° C. After stirring the contents of the flask at room temperature for 40 min, a part of tert-butanol in the flask was distilled off, and then a small amount of sulfuric acid was added to the flask. The resulting reaction mixture was extracted with an ether, and the thus obtained extract solution was concentrated and then purified by a silica gel column, thereby obtaining 11 g of 4-isopropyl-1-methyl cyclohexanecarboxylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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